molecular formula C15H19N3O3S2 B2710625 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide CAS No. 1060165-71-0

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide

Cat. No.: B2710625
CAS No.: 1060165-71-0
M. Wt: 353.46
InChI Key: PQWVBOZBHAHPRI-UHFFFAOYSA-N
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Description

“N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide” is a chemical compound with the molecular formula C23H24N4O2S3. Its average mass is 484.657 Da and its monoisotopic mass is 484.106140 Da .


Molecular Structure Analysis

The compound’s structure includes a cyclopenta[b]thiophen-2-yl group, a methylsulfonyl group, and a piperidine-3-carboxamide group .


Physical and Chemical Properties Analysis

Some predicted properties of the compound include a density of 1.5±0.1 g/cm3, a molar refractivity of 132.5±0.5 cm3, and 6 freely rotating bonds . It also has 6 hydrogen bond acceptors and 1 hydrogen bond donor .

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide is involved in research focused on synthesizing novel heterocyclic compounds. It has been utilized in the synthesis of diverse heterocycles, including pyridine, pyrimidine, and thiophene derivatives, which are of interest due to their wide range of biological activities. These activities include antimicrobial, anticancer, and enzyme inhibition properties, making these compounds valuable in medicinal chemistry and drug design. For instance, the Mannich reaction has been applied to synthesize N,S-containing heterocycles, demonstrating the utility of similar compounds in constructing complex molecular architectures with potential pharmacological applications (Dotsenko et al., 2012).

Anticancer Activity

Research has also explored the anticancer potential of compounds structurally related to this compound. Novel 1,2-dihydropyridines, thiophenes, and thiazole derivatives possessing a biologically active sulfone moiety have been synthesized and evaluated for their in vitro anticancer activity. This includes studies against human breast cancer cell lines, where some derivatives exhibited better activity than reference drugs like Doxorubicin, highlighting the significance of this class of compounds in developing new anticancer therapies (Al-Said et al., 2011).

Antibiotic and Antibacterial Drugs

The compound's framework has been used to synthesize new antibiotic and antibacterial drugs. For example, the synthesis of 3-amino-4-cyano-N-phenylaminothiophene-2-carboxamide and its reaction with various reagents led to the production of pyrimidinone derivatives with studied biological activity against both Gram-positive and Gram-negative bacteria. This research supports the role of such compounds in developing new therapeutic agents with antibacterial properties (Ahmed, 2007).

Neuroinflammation Imaging

Further extending its utility, derivatives of this compound are explored in neuroinflammation imaging. Compounds targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) have been developed for PET imaging of microglia, providing tools for studying neuroinflammation's role in various neuropsychiatric disorders. Such imaging agents are invaluable in advancing our understanding of neuroinflammation and developing new therapeutics for related conditions (Horti et al., 2019).

Antimicrobial Activity

Research into the antimicrobial activity of thiophene derivatives, including those related to the specified compound, has shown promising results against various microbial strains. This includes the development of thiophenyl pyrazoles and isoxazoles demonstrating significant antibacterial and antifungal activities, underscoring the potential of such compounds in addressing microbial resistance challenges (Sowmya et al., 2018).

Properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylsulfonylpiperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S2/c1-23(20,21)18-7-3-4-10(9-18)14(19)17-15-12(8-16)11-5-2-6-13(11)22-15/h10H,2-7,9H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQWVBOZBHAHPRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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